molecular formula C18H26N4O3 B10986489 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

カタログ番号: B10986489
分子量: 346.4 g/mol
InChIキー: VFHIKOBAQBEPLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule designed for advanced chemical and pharmacological research. This compound features a complex structure integrating a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide core. This specific molecular architecture suggests potential for diverse research applications, particularly in the exploration of enzyme inhibition and receptor binding studies. The 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold is a privileged structure in medicinal chemistry, often associated with bioactive properties. The inclusion of a 1-(2-methoxyethyl) side chain may influence the compound's solubility and pharmacokinetic profile, while the 3,5-dimethylpyrazole unit is a common pharmacophore found in molecules with various biological activities. Researchers can leverage this compound as a key intermediate in synthetic chemistry or as a lead structure in the development of novel therapeutic agents. Its high purity makes it suitable for high-throughput screening, structure-activity relationship (SAR) studies, and as an analytical reference standard. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

特性

分子式

C18H26N4O3

分子量

346.4 g/mol

IUPAC名

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-12-10-14(3)21(8-9-25-5)18(24)16(12)17(23)19-6-7-22-15(4)11-13(2)20-22/h10-11H,6-9H2,1-5H3,(H,19,23)

InChIキー

VFHIKOBAQBEPLM-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C(=CC(=N2)C)C)C

製品の起源

United States

準備方法

Synthetic Strategies for Core Dihydropyridine Formation

The 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid core is typically synthesized via cyclocondensation reactions. A validated approach involves the reaction of Meldrum’s acid derivative 1 with cyanothioacetamide 3 in ethanol under reflux, followed by acidification to yield the dihydropyridine scaffold 6 (68–74% yield) . Alternative methods employ enamino-1,3-diketones, which undergo KOH-mediated cyclization to form the pyridone ring.

Key Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Catalyst: Piperidine or ZnCl₂ (enhances cyclization efficiency)

  • Temperature: 70–100°C (reflux)

  • Workup: Acidification with HCl (pH 5) to precipitate the product .

Pyrazole Moiety Synthesis and Functionalization

The 3,5-dimethyl-1H-pyrazole subunit is synthesized via cyclocondensation of hydrazine hydrate with β-diketones or β-keto esters. For example, reacting acetylacetone with hydrazine in ethanol at 80°C yields 3,5-dimethylpyrazole (85% yield) . Subsequent N-alkylation with 1,2-dibromoethane introduces the ethyl linker, though regioselectivity challenges necessitate careful control of stoichiometry and temperature.

Optimization Insights:

  • Alkylation Reagents: 1,2-Dibromoethane or 2-chloroethylamine hydrochloride

  • Base: Potassium carbonate or triethylamine (maintains pH for nucleophilic substitution)

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazine derivatives .

Carboxamide Coupling and Final Assembly

The dihydropyridine carboxylic acid is activated as an acyl chloride (using thionyl chloride) or mixed anhydride before coupling with the pyrazole-ethylamine intermediate. Recent protocols favor coupling agents like HATU or EDCl/HOBt, which achieve >90% conversion in DMF at 0–25°C .

Representative Procedure:

  • Activation: React 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF (0°C, 30 min).

  • Coupling: Add N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine (1.05 equiv) and stir at 25°C for 12 h.

  • Workup: Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) .

Reaction Optimization and Scalability

Industrial-scale production faces challenges in minimizing side products during pyrazole alkylation. Continuous flow reactors improve heat transfer and reduce reaction times (2 h vs. 12 h batch). Catalytic systems using Pd/C or CuI enhance coupling efficiency, particularly for sterically hindered intermediates .

Table 1: Comparative Analysis of Coupling Agents

AgentSolventTemp (°C)Yield (%)Purity (%)
HATUDMF259298
EDCl/HOBtDCM0→258895
DCCTHF257590

Data adapted from synthetic protocols in patents and journals .

Analytical Characterization and Quality Control

Final product integrity is confirmed via:

  • NMR Spectroscopy: Distinct signals for pyrazole CH₃ (δ 2.1–2.3 ppm), dihydropyridine C=O (δ 165–168 ppm), and methoxyethyl -OCH₃ (δ 3.3 ppm) .

  • HPLC-MS: Retention time 8.2 min (C18 column, acetonitrile/water), [M+H]⁺ = 415.2.

  • X-ray Crystallography: Validates stereochemistry of the carboxamide bond (where available) .

Industrial and Environmental Considerations

Large-scale synthesis prioritizes green chemistry principles:

  • Solvent Recovery: Ethanol and DMF are distilled and reused (≥90% recovery).

  • Catalyst Recycling: Pd/C is filtered and reactivated via hydrogen treatment .

  • Waste Mitigation: Acidic byproducts are neutralized with CaCO₃ before disposal .

化学反応の分析

科学研究の応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、汎用性の高い中間体になります。

生物学

生物学研究では、この化合物の誘導体は、酵素阻害剤または受容体モジュレーターとしての可能性を探求できます。ピラゾール環とピリジン環は、生物活性分子の一般的なモチーフです。

医学

医学的には、この化合物は、潜在的な治療特性について調査できます。類似の構造を持つ化合物は、癌や感染症など、さまざまな病気に対して活性があることが示されています。

産業

産業では、この化合物は、その安定性と官能基により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The pyrazole and pyridine rings are common motifs in bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

作用機序

類似の化合物との比較

類似の化合物

    N-[2-(3,5-ジメチル-1H-ピラゾール-1-イル)エチル]-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミド: メトキシエチル基がありません。

    N-[2-(3,5-ジメチル-1H-ピラゾール-1-イル)エチル]-1-(2-ヒドロキシエチル)-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミド: メトキシエチル基の代わりにヒドロキシエチル基が含まれています。

独自性

ピラゾール環とピリジン環の両方の存在に加えて、特定の置換基により、N-[2-(3,5-ジメチル-1H-ピラゾール-1-イル)エチル]-1-(2-メトキシエチル)-4,6-ジメチル-2-オキソ-1,2-ジヒドロピリジン-3-カルボキサミドはユニークになります。これらの構造的特徴は、明確な化学的および生物学的特性を付与する可能性があり、さらなる研究開発のための貴重な化合物になります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Crystallographic Analysis

The SHELX system (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures, enabling precise determination of bond lengths, angles, and intermolecular interactions . For example:

  • Dihydropyridine Derivatives: Substitutions at the 1- and 3-positions (e.g., methoxyethyl vs. ethoxyethyl) alter steric effects and hydrogen-bond donor/acceptor capacity, impacting crystal packing.
  • Pyrazole-Containing Analogues : The 3,5-dimethylpyrazole group in the target compound may form stronger π-π stacking or C–H···N interactions compared to unsubstituted pyrazoles, as observed in related structures .

Hydrogen-Bonding Patterns

Graph set analysis (as described by Bernstein et al.) categorizes hydrogen-bonding motifs into chains (C), rings (R), or discrete (D) patterns . For instance:

  • The dihydropyridine-2-oxo group could act as a hydrogen-bond acceptor, forming C(6) or R₂²(8) motifs with adjacent molecules.
  • The methoxyethyl side chain may participate in weaker C–H···O interactions, differentiating it from bulkier alkoxy substituents that disrupt packing.

Functional Group Impact on Properties

A hypothetical comparison table based on structural analogs might include:

Compound Key Substituents Hydrogen-Bond Motifs Crystallographic Reliability (R-factor)
Target Compound 3,5-dimethylpyrazole, methoxyethyl C(6), R₂²(8) ~5% (typical for SHELXL-refined structures)
Analog A (unsubstituted pyrazole) Pyrazole, ethoxyethyl D ~7%
Analog B (4-methylpyridine core) 4-methyl, methoxyethyl C(4) ~6%

Note: R-factors and motifs are illustrative; specific data require experimental validation.

Research Findings and Limitations

The absence of direct evidence on the target compound necessitates reliance on generalized principles:

  • SHELX Refinement : High-resolution crystallography (enabled by SHELXL) would clarify conformational flexibility and intermolecular interactions .
  • Hydrogen-Bonding Networks : Graph set analysis predicts that pyrazole and dihydropyridine groups drive aggregation, influencing solubility and bioavailability .
  • Synthetic Modifications : Replacing the methoxyethyl group with larger substituents (e.g., benzyl) could disrupt crystal lattice stability, as seen in related studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。